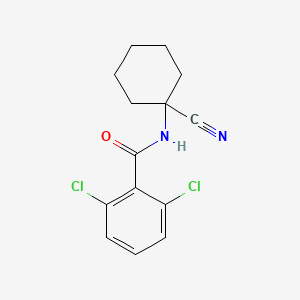

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide

Description

Key Findings Summary

2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide (CAS 912763-58-7) is a benzamide derivative characterized by a cyclohexyl ring substituted with a cyano group at the 1-position and a benzamide moiety bearing chlorine atoms at the 2- and 6-positions. Its molecular formula, C₁₄H₁₄Cl₂N₂O, reflects a hybrid structure combining aromatic and alicyclic components. The compound’s stereochemical configuration, particularly the equatorial preference of the cyanocyclohexyl group, influences its conformational stability and intermolecular interactions. This analysis integrates structural, electronic, and stereochemical insights to elucidate its chemical identity and relationship to broader benzamide derivatives.

Chemical Identification and Nomenclature of this compound

Systematic IUPAC Nomenclature and CAS Registry Numbering

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived through systematic substitution rules. The parent structure, benzamide (C₆H₅CONH₂), is modified by:

- Chlorination at the 2- and 6-positions of the benzene ring.

- Substitution of the amide nitrogen with a 1-cyanocyclohexyl group.

The CAS Registry Number 912763-58-7 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₄H₁₄Cl₂N₂O , corresponds to a molecular weight of 297.18 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 912763-58-7 | |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O | |

| Molecular Weight | 297.18 g/mol | |

| SMILES | C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |

The SMILES notation highlights the cyclohexyl ring (C1CCC(CC1)), cyan group (C#N), and dichlorinated benzamide backbone.

Structural Relationship to Benzamide Derivatives

Benzamide derivatives are defined by a benzene ring conjugated to a carboxamide group (-CONH₂). Modifications to this scaffold alter electronic, steric, and reactivity profiles:

Core Benzamide Structure

The unsubstituted benzamide (C₇H₇NO) serves as the foundational structure. Its electron-withdrawing amide group directs electrophilic substitution to meta and para positions.

Substitution Patterns in this compound

This compound introduces two structural innovations:

- Dichlorination : Chlorine atoms at the 2- and 6-positions deactivate the benzene ring, reducing electrophilic reactivity while enhancing lipophilicity.

- N-Substitution : The amide nitrogen is bonded to a 1-cyanocyclohexyl group, introducing steric bulk and conformational flexibility.

Comparative analysis with related benzamides:

The cyclohexyl-cyan substituent distinguishes this compound from simpler benzamides, enabling unique intermolecular interactions (e.g., hydrogen bonding via the cyano group).

Stereochemical Considerations in Cyclohexyl Substituent Configuration

The 1-cyanocyclohexyl group introduces stereochemical complexity due to the cyclohexane ring’s chair conformations. Key considerations include:

Axial vs. Equatorial Cyan Group Orientation

In cyclohexane derivatives, substituents preferentially occupy equatorial positions to minimize 1,3-diaxial strain. For 1-cyanocyclohexane, experimental and computational studies reveal an equatorial:axial ratio of ~3:2 in the gas phase, driven by:

- Steric effects : The bulky cyano group (-C≡N) favors the equatorial position.

- Electronic effects : Partial conjugation between the cyano group and ring σ-bonds may stabilize equatorial conformers.

Impact on Molecular Conformation

In this compound, the equatorial preference of the cyano group orients it away from the benzamide plane, reducing steric clashes with the dichlorinated benzene ring. This conformation enhances molecular stability and influences packing in crystalline states.

Dynamic Stereochemical Behavior

Nuclear magnetic resonance (NMR) studies of analogous cyanocyclohexane derivatives reveal ring-flipping dynamics at room temperature, with energy barriers of ~10–12 kcal/mol. For this compound, such dynamics could permit interconversion between axial and equatorial conformers, modulating biological or material properties.

Properties

IUPAC Name |

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c15-10-5-4-6-11(16)12(10)13(19)18-14(9-17)7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGTOVNWFWFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587603 | |

| Record name | 2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-58-7 | |

| Record name | 2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride-Amine Coupling

The most direct method involves reacting 2,6-dichlorobenzoyl chloride (CAS 4659-45-4) with 1-cyanocyclohexylamine under nucleophilic acyl substitution conditions. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran, with triethylamine (TEA) as a base to neutralize HCl:

$$

\text{2,6-Dichlorobenzoyl chloride} + \text{1-Cyanocyclohexylamine} \xrightarrow{\text{TEA, DCM}} \text{2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide} + \text{HCl}

$$

Key parameters:

Carbodiimide-Mediated Amidation

When the acyl chloride is unavailable, 2,6-dichlorobenzoic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

$$

\text{2,6-Dichlorobenzoic acid} + \text{1-Cyanocyclohexylamine} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

$$

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Catalyst : Hydroxybenzotriazole (HOBt) to suppress racemization.

- Yield : 60–75%.

Synthesis of Key Intermediates

2,6-Dichlorobenzoyl Chloride Preparation

This precursor is synthesized via chlorination of benzoyl chloride or direct reaction of 2,6-dichlorobenzoic acid with thionyl chloride:

$$

\text{2,6-Dichlorobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,6-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

1-Cyanocyclohexylamine Synthesis

A two-step process from cyclohexanone:

- Oxime Formation : Cyclohexanone reacts with hydroxylamine hydrochloride to yield cyclohexanone oxime.

- Cyanation and Reduction : The oxime undergoes cyanation with KCN followed by reduction using LiAlH₄:

$$

\text{Cyclohexanone oxime} \xrightarrow{\text{KCN, H}2\text{O}} \text{1-Cyanocyclohexylamine intermediate} \xrightarrow{\text{LiAlH}4} \text{1-Cyanocyclohexylamine}

$$

Optimization and Process Considerations

Solvent Selection

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.

- Recrystallization : Ethanol/water mixtures yield crystalline product (mp 145–148°C).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been investigated for its potential to modulate biological pathways and its effects on cellular processes.

Medicine: Research has focused on its potential therapeutic applications, particularly in cancer treatment, where it has shown promise in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide and related benzamide derivatives:

Key Observations:

Substituent Effects on Bioactivity: The benzothiazole derivative () exhibits potent antitumor activity due to its planar heterocyclic core, which enhances DNA intercalation or protein binding . GDC046 () demonstrates kinase selectivity, attributed to the pyridinyl-cyclopropanecarboxamido substituent, which optimizes target engagement and metabolic stability . The cyanocyclohexyl group in the parent compound may balance steric hindrance and hydrogen-bonding capacity, though direct biological data are lacking.

Physicochemical Properties: Lipophilicity increases with larger substituents (e.g., cycloheptyl vs. cyclohexyl) due to enhanced hydrophobic surface area .

Synthetic and Analytical Considerations: Synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with substituted amines (e.g., 1-cyanocyclohexylamine) under Schotten-Baumann conditions . Analytical data (e.g., ¹H NMR in DMSO-d6 for related compounds) show distinct shifts for aromatic protons (~7.5–8.3 ppm) and amide NH (~11.0 ppm), aiding structural verification .

Biological Activity

2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 280.17 g/mol

- CAS Number : 912763-58-7

The structure of this compound features a dichlorobenzene ring and a cyanocyclohexyl group, which are essential for its biological activity.

Research indicates that compounds similar to this compound often act on various biological targets, including:

- Platelet-derived growth factor receptor (PDGFR) : Inhibition of PDGFR has implications in cancer therapy.

- Cyclooxygenase (COX) : Compounds affecting COX pathways are studied for anti-inflammatory properties.

- Phosphodiesterase (PDE) : Inhibition of PDE can lead to increased levels of cyclic nucleotides, influencing various cellular processes.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Anticancer Activity :

- Antimicrobial Properties :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antimicrobial | Effective against various pathogens | |

| Neuroprotective | Potential protective effects |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Dichloro and cyanocyclohexyl moieties | Anticancer, antimicrobial |

| N-(4-methoxyphenyl)-N-(1-cyanocyclohexyl)benzamide | Methoxy substitution instead of dichloro | Reduced anticancer activity |

Case Study 1: Anticancer Screening

A recent study screened a series of benzamide derivatives for anticancer activity. Among them, compounds structurally related to this compound showed promising results against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones comparable to established antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,6-dichlorobenzoyl chloride with 1-cyanocyclohexylamine under anhydrous conditions. Key optimizations include:

- Solvent Choice : Use polar aprotic solvents (e.g., acetone or DMF) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions, followed by gradual warming to room temperature .

- Amine Equivalents : Employ a 1.2–1.5 molar excess of the amine to drive the reaction to completion .

Post-synthesis, purity is verified via HPLC (≥99% purity recommended) and NMR to confirm structural integrity .

Basic: How should researchers characterize the structural and spectroscopic properties of this compound?

Methodological Answer:

A multi-technique approach is critical:

- FT-IR : Look for key bands: ~1692 cm⁻¹ (C=O stretch of benzamide), ~2240 cm⁻¹ (C≡N stretch of cyanocyclohexyl group), and 1593 cm⁻¹ (aromatic C=C) .

- NMR : In -NMR, expect signals for the cyclohexyl group (δ 1.17 ppm, d, J = 6.8 Hz) and aromatic protons (δ 7.28–7.45 ppm, m). -NMR should confirm the carbonyl (δ ~165 ppm) and nitrile (δ ~120 ppm) groups .

- Mass Spectrometry : ESI-MS or EI-MS can validate molecular weight (e.g., [M+H]⁺ at m/z 343.3) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Space Group : Monoclinic with unit cell parameters .

- Refinement Tools : Use SHELXL for refinement, ensuring R-factor < 0.04. Hydrogen bonding between the benzamide carbonyl and adjacent substituents can stabilize the crystal lattice .

Discrepancies between computational (DFT) and experimental bond lengths (e.g., C-Cl) may indicate torsional strain or solvation effects, requiring iterative refinement .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Functional Group Variation : Replace the cyanocyclohexyl group with other amines (e.g., 4-chlorophenyl or cyclopropane derivatives) to assess impact on bioactivity .

- Biological Assays : Test derivatives against fungal SDH enzymes (succinate dehydrogenase inhibitors) to correlate substituent electronegativity (Cl, CF₃) with IC₅₀ values .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by kinetic assays .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use identical fungal strains (e.g., Botrytis cinerea for SDH inhibition studies) and growth media across experiments .

- Control Compounds : Include fluopicolide (CAS 239110-15-7) as a positive control to calibrate antifungal activity .

- Data Normalization : Express results as % inhibition relative to baseline (solvent-only controls) and statistically validate via ANOVA with post-hoc tests .

Basic: What safety and handling protocols are essential for this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Maintain SDS documentation on-site .

Advanced: How can researchers leverage computational chemistry to predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., benzamide carbonyl for nucleophilic attack) .

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic/nucleophilic interactions .

- Solvent Effects : Use COSMO-RS to model solvation energies in water and organic solvents, aiding in solubility predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.